3-Iodo-2H-pyrazole hydrochloride
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Overview
Description
3-Iodo-2H-pyrazole hydrochloride is a halogenated pyrazole derivative, characterized by the presence of an iodine atom at the third position of the pyrazole ring and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2H-pyrazole hydrochloride typically involves the iodination of 2H-pyrazole. One common method includes the reaction of 2H-pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to facilitate the formation of the iodinated product. The reaction is usually carried out in a solvent like acetic acid or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).
Oxidation: m-Chloroperbenzoic acid, solvents (e.g., dichloromethane).
Reduction: Sodium borohydride, solvents (e.g., methanol).
Major Products:
Substitution: Derivatives with different substituents replacing the iodine atom.
Oxidation: Pyrazole N-oxides.
Reduction: Deiodinated pyrazole derivatives.
Scientific Research Applications
3-Iodo-2H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-iodo-2H-pyrazole hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding or other non-covalent interactions, influencing the biological pathways involved.
Comparison with Similar Compounds
3-Bromo-2H-pyrazole hydrochloride: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2H-pyrazole hydrochloride: Contains a chlorine atom at the third position.
2-Iodo-1H-pyrazole hydrochloride: Iodine atom at the second position of the pyrazole ring.
Uniqueness: 3-Iodo-2H-pyrazole hydrochloride is unique due to the specific position of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and other positional isomers. The iodine atom’s larger size and higher polarizability can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-iodo-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXZJKSDIBAOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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